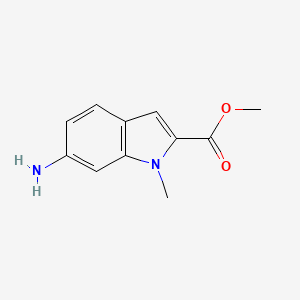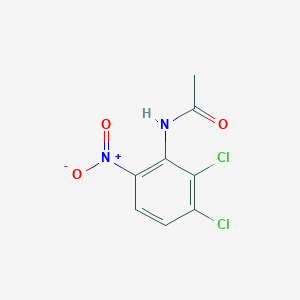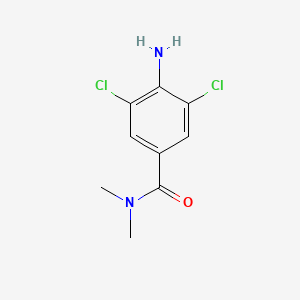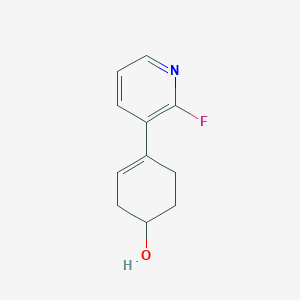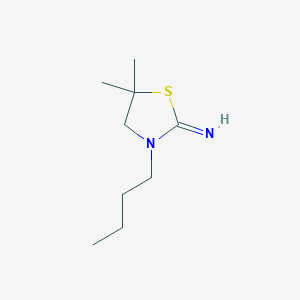![molecular formula C11H18O3 B8508086 1,4,10-Trioxadispiro[4.2.4.2]tetradecane](/img/structure/B8508086.png)
1,4,10-Trioxadispiro[4.2.4.2]tetradecane
描述
1,4,10-Trioxadispiro[4242]tetradecane is a chemical compound with the molecular formula C₁₁H₁₈O₃ It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane typically involves the reaction of 2-Oxaspiro[4.5]decan-8-one with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a ketal, which is a type of acetal formed from a ketone and an alcohol. The reaction conditions often include the use of a strong acid catalyst such as p-toluenesulfonic acid and heating the reaction mixture to facilitate the formation of the ketal.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as distillation and recrystallization are commonly used to ensure the purity of the compound.
化学反应分析
Types of Reactions
1,4,10-Trioxadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to the original ketone or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones.
科学研究应用
1,4,10-Trioxadispiro[4.2.4.2]tetradecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane involves its interaction with various molecular targets. The ketal group can undergo hydrolysis to release the original ketone, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
2-Oxaspiro[4.5]decan-8-one: The parent compound without the ethylene ketal group.
1,4-Dioxaspiro[4.5]decan-8-one: A similar spiro compound with a different ring structure.
8-Ethyl-1-oxaspiro[4.5]decan-2-one: Another spiro compound with an ethyl group substitution.
Uniqueness
1,4,10-Trioxadispiro[4.2.4.2]tetradecane is unique due to its ketal group, which provides additional stability and reactivity compared to its parent compound. This makes it particularly useful in applications where controlled reactivity is desired.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
3,9,12-trioxadispiro[4.2.48.25]tetradecane |
InChI |
InChI=1S/C11H18O3/c1-3-11(13-7-8-14-11)4-2-10(1)5-6-12-9-10/h1-9H2 |
InChI 键 |
GJMHGTFFOQWFGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC13CCOC3)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
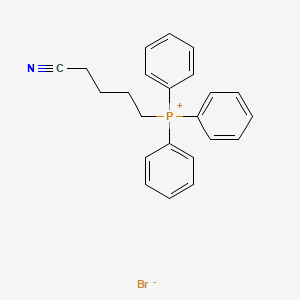
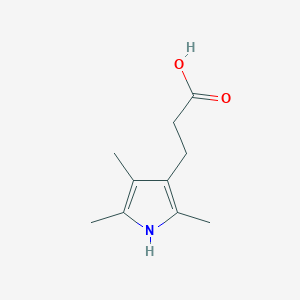
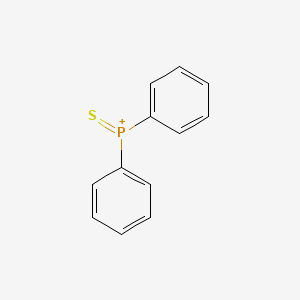
![Methyl 3-[(cyclopropylamino)carbonyl]benzoate](/img/structure/B8508019.png)
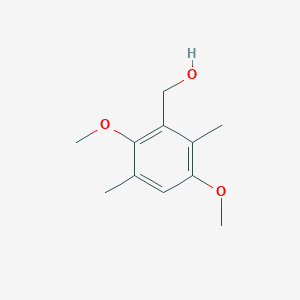
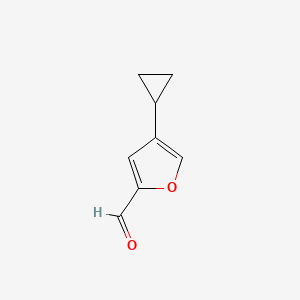
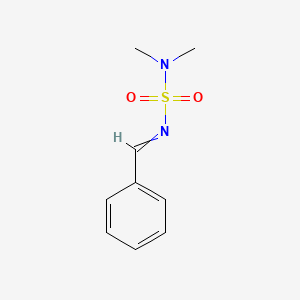
![5-methyl-spiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B8508041.png)

